Acetone-2-¹³C,d₆: Comprehensive Physical Properties and Advanced Applications in Metabolomics and NMR Spectroscopy
Acetone-2-¹³C,d₆: Comprehensive Physical Properties and Advanced Applications in Metabolomics and NMR Spectroscopy
Executive Summary
Acetone-2-¹³C,d₆ (CAS: 32479-94-0) is a highly specialized, doubly labeled isotopic tracer[1]. By substituting the carbonyl carbon with Carbon-13 (¹³C) and all six methyl protons with Deuterium (D), this molecule achieves a unique isotopic signature while preserving its fundamental chemical reactivity. It is engineered for high-resolution nuclear magnetic resonance (NMR) spectroscopy, stable isotope probing (SIP) in environmental microbiology, and acts as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) metabolomic profiling[1][2]. This technical guide dissects its physical properties, the causality behind its behavior, and provides self-validating experimental workflows for its application.
Molecular Architecture and Physical Causality
The molecular formula of Acetone-2-¹³C,d₆ is CD₃-¹³C(=O)-CD₃. The strategic placement of heavy isotopes fundamentally alters its mass and spectroscopic behavior:
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Mass Shift Causality: Unlabeled acetone (C₃H₆O) has a molecular weight of 58.08 g/mol . The incorporation of one ¹³C atom (+1 Da) and six deuterium atoms (+6 Da) results in a molecular weight of 65.11 g/mol [1][3]. This precise +7 Da mass shift (M+7) is critical for mass spectrometry, as it pushes the tracer's signal well beyond the natural isotopic envelope (M+1 to M+3) of endogenous acetone, eliminating signal overlap[4].
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Density Causality: The density of Acetone-2-¹³C,d₆ is 0.885 g/mL at 25 °C[1], which is significantly higher than that of unlabeled acetone (0.784 g/mL). According to the Born-Oppenheimer approximation, isotopic substitution does not significantly alter the electron cloud or the van der Waals radius of the molecule. Therefore, the molar volume remains nearly constant while the mass increases by ~12%, directly causing a proportional increase in bulk density.
Physical Properties Matrix
| Property | Value | Mechanistic Causality / Note |
| Molecular Formula | CD₃-¹³C(=O)-CD₃ | Carbonyl carbon substituted with ¹³C; all methyl protons replaced by Deuterium[1]. |
| Molecular Weight | 65.11 g/mol | Yields a precise +7 Da mass shift (M+7) relative to unlabeled acetone (58.08 g/mol )[3]. |
| Boiling Point | 56 °C | Intermolecular forces (dipole-dipole) remain dominant; kinetic isotope effect is negligible on bulk boiling point[1]. |
| Melting Point | -94 °C | Retains standard low-temperature liquid phase characteristics of acetone[1]. |
| Density | 0.885 g/mL at 25 °C | ~13% denser than unlabeled acetone. Heavier isotopic nuclei increase mass without expanding molecular volume[1]. |
| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % D | Critical for minimizing background interference in mass spectrometry and NMR applications[1]. |
Spectroscopic Signatures
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NMR Spectroscopy: In standard proton (¹H) NMR, Acetone-2-¹³C,d₆ is virtually invisible due to the ≥98 atom % deuterium purity, making it an excellent background solvent. In ¹³C NMR, the 100% abundant ¹³C at the C2 (carbonyl) position provides a massive, distinct resonance (~206 ppm). The coupling between the ¹³C nucleus and the adjacent deuterium atoms (spin I=1) creates a unique splitting pattern that serves as a highly specific internal calibration reference.
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Mass Spectrometry: The M+7 mass shift is heavily utilized in the NOMIS (Normalization using Optimal selection of Multiple Internal Standards) framework[4]. By providing a distinct m/z channel, it corrects for instrument response fluctuations and ionization suppression.
Self-Validating Experimental Workflows
Workflow 1: LC-MS Metabolomics Normalization (NOMIS Framework)
To correct for matrix effects and extraction variability, Acetone-2-¹³C,d₆ is used as a surrogate internal standard (IS)[4]. Causality & Self-Validation: Spiking the IS before extraction ensures that it undergoes the exact same physical and chemical losses (e.g., incomplete precipitation, adsorption) as the endogenous metabolites. By monitoring the absolute peak area of the IS across all samples, researchers can self-validate the extraction consistency. The final Endogenous/IS ratio inherently cancels out matrix effects.
Step-by-Step Protocol:
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Standard Preparation: Prepare a 10 µM working solution of Acetone-2-¹³C,d₆ in LC-MS grade methanol.
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Pre-Extraction Spiking: Add 10 µL of the working IS solution to 100 µL of biological fluid (e.g., plasma) before any other manipulation. Vortex for 10 seconds.
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Protein Precipitation: Add 300 µL of cold (-20 °C) acetonitrile to the sample to precipitate proteins.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to a clean LC-MS vial.
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Data Acquisition & Normalization: Analyze via LC-MS. Extract the extracted ion chromatogram (EIC) for endogenous acetone and the M+7 channel for Acetone-2-¹³C,d₆. Normalize the data by calculating the peak area ratio (Endogenous Area / IS Area).
LC-MS Metabolomics Normalization Workflow using Acetone-2-13C,d6 as an Internal Standard.
Workflow 2: Stable Isotope Probing (SIP) in Environmental Microbiology
Acetone-2-¹³C,d₆ is used to identify active acetone-degrading microorganisms in complex environmental samples[2]. Causality & Self-Validation: When microbes metabolize the labeled acetone, the heavy ¹³C atoms are incorporated into their newly synthesized DNA. Because ¹³C is heavier than ¹²C, this "heavy" DNA has a higher buoyant density. The self-validating step occurs during fractionation: measuring the refractive index of the gradient fractions empirically confirms that a linear density gradient was successfully formed before any sequencing is attempted.
Step-by-Step Protocol:
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Microcosm Setup: Aliquot 10 g of environmental soil into a sterile flask. Spike with Acetone-2-¹³C,d₆ to a final concentration of 1 mM as the sole added carbon source.
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Incubation: Incubate the microcosm in the dark at 25 °C for 7-14 days to allow for microbial metabolism and biomass incorporation.
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Nucleic Acid Extraction: Extract total genomic DNA using a standard soil DNA extraction kit. Quantify DNA yield using fluorometry.
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Isopycnic Ultracentrifugation: Load 5 µg of the extracted DNA into a cesium chloride (CsCl) gradient (initial density 1.725 g/mL). Centrifuge at 177,000 x g for 48 hours at 20 °C.
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Fractionation & Validation: Carefully fractionate the gradient into 200 µL aliquots. Self-Validation: Measure the refractive index of each fraction to confirm the density gradient.
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Sequencing: Perform 16S rRNA amplicon sequencing on the "heavy" fractions (density ~1.735 g/mL) to identify the acetone-degrading consortium.
Stable Isotope Probing (SIP) Workflow for Environmental Microbiology using Acetone-2-13C,d6.
References
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Title: Acetone-2-¹³C,d₆ | C₃H₆O | CID 117064417 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
- Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles Source: Google Patents URL
Sources
- 1. 丙酮-2-13C,d6 99 atom % 13C, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy Acetone-2- 13 C,d 6 99 atom 13 C, 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 3. Acetone-2-13C,d6 | C3H6O | CID 117064417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]
